![molecular formula C23H21ClN2O3S B2530888 2-(5-chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893787-72-9](/img/structure/B2530888.png)
2-(5-chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
The compound "2-(5-chloro-2-methylphenyl)-4-(2,5-dimethylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the 1,2,4-benzothiadiazine class, which is known for its diverse biological activities. The structure of this compound suggests it may have potential pharmacological properties, given the biological relevance of its core heterocyclic system.
Synthesis Analysis
The synthesis of related 1,2,4-benzothiadiazine derivatives has been explored in various studies. For instance, an improved synthesis method for 4-chlorocoumarin-3-sulfonyl chloride, a potential precursor for similar compounds, has been reported to yield products that could serve as anticancer and anti-HIV agents . Additionally, the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines has been investigated, leading to a set of derivatives that include 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives . These studies provide insights into the synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzothiadiazine derivatives is characterized by extensive intramolecular hydrogen bonds, as seen in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides . The heterocyclic thiazine rings typically adopt half-chair conformations, which could influence the biological activity of these compounds.
Chemical Reactions Analysis
Benzothiadiazine derivatives undergo various chemical reactions, including cyclization and rearrangement. For example, the reaction of 2-chloro-4-(methylsulfonyl)benzoyl chloride with 1-methyl-1H-2,1-benzothiazin-4-(3H)-one 2,2-dioxide led to a novel heterocycle after rearrangement . These reactions are crucial for the diversification of the benzothiadiazine scaffold and could be relevant for the functionalization of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. For instance, the presence of sulfonyl groups and chlorine atoms can affect the solubility and stability of these compounds . The mass spectra of some benzothiadiazine dioxides have shown unique fragmentation patterns, which are useful for their identification and structural analysis . These properties are essential for understanding the behavior of these compounds in biological systems and for their potential application in drug development.
Scientific Research Applications
Chemical Synthesis and Reactivity
The synthesis and reactivity of benzothiadiazine derivatives, including similar structures to the compound , have been widely studied. These compounds exhibit a range of chemical behaviors depending on the conditions, leading to the formation of novel heterocyclic systems and potentially biologically active molecules. For instance, the chlorination of heterocyclic sulfonhydrazones has been explored, demonstrating the formation of diverse chemical structures through reactions involving chlorosulfonylmethylene(dimethyl)ammonium chloride, highlighting efficient methods to generate sulfene derivatives (Prajapati et al., 1993)[https://consensus.app/papers/method-generation-sulfene-thioformaldehyde-dioxide-prajapati/a062702ffb9a5588a5f98f5655ea7415/?utm_source=chatgpt].
Antioxidant and Antibacterial Activities
Research has also been conducted on the synthesis of novel N'-arylmethylidene derivatives of benzothiadiazines, demonstrating potential antioxidant and antibacterial activities. These studies suggest that the manipulation of the benzothiadiazine core can lead to compounds with significant biological activities, providing a foundation for further exploration in pharmaceutical applications (Ahmad et al., 2010)[https://consensus.app/papers/activities-novel-narylmethylidene23-4dimethyl5-ahmad/7ff8a31d24c65de29873a6d29fc6a38a/?utm_source=chatgpt].
Environmental Impact and Detection
The environmental impact of benzothiadiazine derivatives has been assessed, with methodologies developed for the determination of these compounds and their transformation products in environmental waters. Such studies are crucial for understanding the persistence and behavior of these chemicals in nature, potentially guiding regulatory and cleanup efforts (Laganà et al., 2002)[https://consensus.app/papers/occurrence-determination-herbicides-transformation-laganà/fd3ac2705e765eeaae5df4314e7bb3ff/?utm_source=chatgpt].
Novel Synthetic Pathways
Innovative synthetic pathways for benzothiadiazine derivatives have been established, opening new avenues for the development of compounds with tailored properties for specific applications. This includes the exploration of Curtius rearrangement for the preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides, showcasing the versatility and potential of these compounds in synthetic chemistry (Ivanova et al., 2012)[https://consensus.app/papers/novel-method-preparation-2h124benzothiadiazin34hone-ivanova/dfcb18a378a052c58e5f4cec02224d44/?utm_source=chatgpt].
properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c1-15-8-9-16(2)18(12-15)14-25-20-6-4-5-7-22(20)30(28,29)26(23(25)27)21-13-19(24)11-10-17(21)3/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXLEXVMZLODIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=C(C=CC(=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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